(E)-4-Phenyl-N-(piperidin-4-ylmethyl)but-3-en-1-amine hydrochloride

Vue d'ensemble

Description

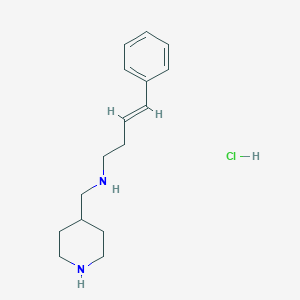

(E)-4-Phenyl-N-(piperidin-4-ylmethyl)but-3-en-1-amine hydrochloride is a chemical compound that features a piperidine ring, a phenyl group, and an unsaturated butenyl chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-Phenyl-N-(piperidin-4-ylmethyl)but-3-en-1-amine hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or amino alcohols.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation or acylation reaction.

Formation of the Butenyl Chain: The unsaturated butenyl chain can be synthesized through a Wittig reaction or a Horner-Wadsworth-Emmons reaction.

Final Assembly: The final step involves coupling the piperidine ring with the phenyl and butenyl groups, followed by conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-4-Phenyl-N-(piperidin-4-ylmethyl)but-3-en-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the unsaturated butenyl chain to a saturated butyl chain.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the phenyl ring or the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated butyl derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Antidepressant Activity

Research has indicated that compounds similar to (E)-4-Phenyl-N-(piperidin-4-ylmethyl)but-3-en-1-amine hydrochloride exhibit significant antidepressant effects. These compounds interact with neurotransmitter systems, particularly the serotonin and norepinephrine pathways, which are critical in mood regulation. Studies have shown that derivatives of piperidine can enhance serotonin levels, thereby alleviating symptoms of depression .

Anticancer Properties

Recent investigations into the anticancer potential of piperidine derivatives have revealed promising results. For instance, compounds structurally related to this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects. The mechanism is believed to involve the induction of apoptosis in cancer cells through the modulation of specific signaling pathways .

Antimalarial Activity

Emerging studies have highlighted the potential of piperidine derivatives in combating malaria. Compounds related to this compound have shown activity against Plasmodium falciparum, the causative agent of malaria. The synthesized derivatives were evaluated for their efficacy against both chloroquine-sensitive and resistant strains, indicating a potential new avenue for malaria treatment .

Synthesis Methodologies

The synthesis of this compound can be achieved through various chemical reactions, including:

- Amination Reactions : Utilizing piperidine and phenyl-substituted precursors to form the desired amine structure.

- Alkene Formation : Employing techniques such as Wittig reactions or Michael additions to introduce the butenyl moiety into the compound.

- Hydrochloride Salt Formation : Converting the base amine into its hydrochloride salt form to enhance solubility and stability for pharmaceutical applications.

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal examined a series of piperidine derivatives, including this compound, for their antidepressant-like effects in rodent models. The results indicated a dose-dependent reduction in depressive behaviors, correlating with increased levels of serotonin and norepinephrine in brain regions associated with mood regulation .

Case Study 2: Cancer Cell Line Testing

In another investigation, researchers synthesized several analogs of this compound and tested them against human breast cancer cell lines. The findings demonstrated that certain modifications to the piperidine ring significantly enhanced cytotoxicity, suggesting structural optimization could lead to more effective anticancer agents .

Mécanisme D'action

The mechanism of action of (E)-4-Phenyl-N-(piperidin-4-ylmethyl)but-3-en-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperidine Derivatives: Compounds such as piperine, evodiamine, and matrine share the piperidine ring structure and exhibit various biological activities.

Phenylbutenyl Compounds: Compounds with similar phenyl and butenyl groups may have comparable chemical properties and reactivity.

Uniqueness

(E)-4-Phenyl-N-(piperidin-4-ylmethyl)but-3-en-1-amine hydrochloride is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Activité Biologique

(E)-4-Phenyl-N-(piperidin-4-ylmethyl)but-3-en-1-amine hydrochloride, often referred to as a piperidine derivative, has garnered interest due to its potential biological activities. This compound is characterized by its unique structure, which includes a piperidine ring and a phenyl group, contributing to its pharmacological properties.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Anticancer Effects : Compounds related to piperidine have been studied for their ability to inhibit various cancer cell lines. For instance, some derivatives have shown promise in targeting specific oncogenic pathways, potentially leading to apoptosis in cancer cells .

- CNS Activity : The presence of the piperidine moiety is associated with central nervous system (CNS) effects, including analgesic and anxiolytic properties. Studies have suggested that such compounds may modulate neurotransmitter systems, particularly those involving serotonin and dopamine .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has an oral bioavailability of approximately 31.8% and a clearance rate of 82.7 mL/h/kg following intravenous administration . These parameters suggest a moderate absorption profile with potential for effective systemic distribution.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound and its analogs:

Case Studies

- Anticancer Study : A study evaluated the effects of piperidine derivatives on breast cancer cell lines. Results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .

- CNS Activity Assessment : In a behavioral study involving rodents, administration of the compound resulted in reduced anxiety-like behaviors in elevated plus-maze tests, suggesting potential anxiolytic effects .

- Toxicological Evaluation : Toxicity studies conducted on Kunming mice demonstrated that this compound was well-tolerated at high doses, indicating a favorable safety profile for further development .

Propriétés

IUPAC Name |

(E)-4-phenyl-N-(piperidin-4-ylmethyl)but-3-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2.ClH/c1-2-6-15(7-3-1)8-4-5-11-18-14-16-9-12-17-13-10-16;/h1-4,6-8,16-18H,5,9-14H2;1H/b8-4+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVOBZYMEPQMJC-ZFXMFRGYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CNCCC=CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCCC1CNCC/C=C/C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.